molecular formula C20H24N2O4S B3018393 2-methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941954-66-1

2-methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B3018393
CAS RN: 941954-66-1
M. Wt: 388.48
InChI Key: BVWXOKDWSNOGIS-UHFFFAOYSA-N
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Description

The compound 2-methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods discussed can offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves the use of menthyl 2-methoxy-1-naphthalenesulfinate to produce diastereomerically pure sulfoxides, which are then used to create tetrahydroisoquinoline derivatives . This suggests that the synthesis of the compound may also involve similar strategies, such as the use of sulfoxide intermediates and subsequent reactions to introduce the tetrahydroquinoline moiety.

Molecular Structure Analysis

The molecular structure of related compounds has

Scientific Research Applications

Applications in Cancer Research and Treatment

Several studies explore the potential of compounds structurally related to 2-methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in cancer research and treatment. For instance, compounds with benzenesulfonamide moieties have been synthesized and characterized for their applications in photodynamic therapy (PDT) for cancer treatment. These compounds, due to their good fluorescence properties and high singlet oxygen quantum yield, are considered potential Type II photosensitizers in PDT, highlighting their importance in developing new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitubercular Activities

Compounds similar to the one have been evaluated for their antimicrobial efficacy. For example, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have demonstrated significant in vitro antitumor activity, with certain compounds outperforming established drugs like Doxorubicin in efficacy, thus indicating their potential as new antitumor agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010). Another study focused on the synthesis and characterization of quinoline-based compounds, showing significant antibacterial, antifungal, and antitubercular activities, highlighting the versatility of these compounds in combating various pathogens (Iosr Journals, Vora, & Vora, 2012).

Chemical Synthesis and Characterization

Research into compounds with similar structural features includes the development of novel synthetic routes and characterization techniques. For instance, practical syntheses of tetrahydroisoquinoline derivatives containing benzenesulfonamide moieties have been explored, leading to potent and selective agonists for biological receptors, which could pave the way for new drug development (Parmee et al., 2000).

properties

IUPAC Name

2-methoxy-5-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-11-22-17-8-7-16(13-15(17)6-10-20(22)23)21-27(24,25)19-12-14(2)5-9-18(19)26-3/h5,7-9,12-13,21H,4,6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWXOKDWSNOGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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